molecular formula C9H16O2Rh B12435482 4-Hydroxypent-3-en-2-one bis(ethylene) rhodium

4-Hydroxypent-3-en-2-one bis(ethylene) rhodium

Cat. No.: B12435482
M. Wt: 259.13 g/mol
InChI Key: AFQSOHSPTULSFS-UHFFFAOYSA-N
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Description

4-Hydroxypent-3-en-2-one bis(ethylene) rhodium: is an organometallic compound that features a rhodium center coordinated to two ethylene ligands and a 4-hydroxypent-3-en-2-one ligand

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxypent-3-en-2-one bis(ethylene) rhodium typically involves the reaction of rhodium precursors with ethylene and 4-hydroxypent-3-en-2-one under controlled conditions. One common method involves the use of rhodium chloride and ethylene in the presence of a base, followed by the addition of 4-hydroxypent-3-en-2-one. The reaction is usually carried out under an inert atmosphere to prevent oxidation and degradation of the product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically includes steps such as purification and crystallization to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxypent-3-en-2-one bis(ethylene) rhodium can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while reduction can produce rhodium(I) or rhodium(0) species .

Scientific Research Applications

Chemistry: In chemistry, 4-Hydroxypent-3-en-2-one bis(ethylene) rhodium is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and polymerization reactions. Its unique coordination environment allows for selective and efficient catalysis .

Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s catalytic properties can be leveraged in the synthesis of pharmaceuticals and biologically active molecules .

Industry: In the industrial sector, this compound is used in processes such as the production of fine chemicals, polymers, and advanced materials. Its ability to facilitate specific chemical reactions makes it valuable in manufacturing and material science .

Mechanism of Action

The mechanism by which 4-Hydroxypent-3-en-2-one bis(ethylene) rhodium exerts its effects is primarily through its role as a catalyst. The rhodium center can coordinate to various substrates, facilitating their transformation through processes such as oxidative addition, reductive elimination, and migratory insertion. The ethylene and 4-hydroxypent-3-en-2-one ligands play a crucial role in stabilizing the rhodium center and modulating its reactivity .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxypent-3-en-2-one bis(ethylene) rhodium is unique due to the presence of the 4-hydroxypent-3-en-2-one ligand, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and selectivity in catalytic applications, making it a valuable tool in both research and industrial settings .

Properties

Molecular Formula

C9H16O2Rh

Molecular Weight

259.13 g/mol

IUPAC Name

ethene;4-hydroxypent-3-en-2-one;rhodium

InChI

InChI=1S/C5H8O2.2C2H4.Rh/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;2*1-2H2;

InChI Key

AFQSOHSPTULSFS-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C)O.C=C.C=C.[Rh]

Origin of Product

United States

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